3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate
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Overview
Description
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromone core, and a furan carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: Starting from 2-methylthiazole, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Chromone Core Synthesis: The chromone core is synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound.
Coupling Reaction: The thiazole and chromone intermediates are then coupled using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.
Esterification: Finally, the furan-2-carboxylate moiety is introduced through an esterification reaction with the appropriate furan carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or chromone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or chromone derivatives.
Scientific Research Applications
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl benzoate
- 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl acetate
- 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl propionate
Uniqueness
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is unique due to the presence of the furan-2-carboxylate moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H11NO5S |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl] furan-2-carboxylate |
InChI |
InChI=1S/C18H11NO5S/c1-10-19-14(9-25-10)13-7-11-4-5-12(8-16(11)24-17(13)20)23-18(21)15-3-2-6-22-15/h2-9H,1H3 |
InChI Key |
UYPWCTIJAMULQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O |
Origin of Product |
United States |
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